molecular formula C18H15NO3S B8603060 methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate

methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate

Cat. No. B8603060
M. Wt: 325.4 g/mol
InChI Key: DYRVYVWQRUSNMF-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

Methyl 3-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate was prepared from methyl 3-aminothiophene-2-carboxylate (4.30 g, 27.3 mmol) and 2-(naphthalen-1-yl)acetic acid (3.10 g, 27.3 mmol) according to protocol A. Retention time (min)=8.738, method [7], MS(ESI) 326.1 (M+H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[C:11]1([CH2:21][C:22](O)=[O:23])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1>>[C:11]1([CH2:21][C:22]([NH:1][C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:7]([O:9][CH3:10])=[O:8])=[O:23])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)NC1=C(SC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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